molecular formula C25H23ClN4O3S B5711623 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide

2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide

Cat. No.: B5711623
M. Wt: 495.0 g/mol
InChI Key: BPWDIUDROBFGQJ-UHFFFAOYSA-N
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Description

The compound 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide features a 1,2,4-triazole core substituted at positions 4 and 5 with 4-chlorophenyl and 4-methoxyphenyl groups, respectively. A sulfanyl-acetamide moiety is attached to the triazole’s position 3, with the acetamide nitrogen further linked to a 2-ethoxyphenyl group. This structure combines electron-withdrawing (chloro) and electron-donating (methoxy, ethoxy) substituents, which may influence its physicochemical properties and biological interactions .

Properties

IUPAC Name

2-[[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN4O3S/c1-3-33-22-7-5-4-6-21(22)27-23(31)16-34-25-29-28-24(17-8-14-20(32-2)15-9-17)30(25)19-12-10-18(26)11-13-19/h4-15H,3,16H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPWDIUDROBFGQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide typically involves multiple stepsThe reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

Medicinal Applications

  • Antifungal Activity
    • Triazole derivatives are widely recognized for their antifungal properties. Research has shown that compounds similar to this one exhibit significant activity against various fungal strains, making them potential candidates for antifungal drug development .
  • Anticancer Properties
    • Studies have indicated that triazole-containing compounds can inhibit cancer cell proliferation. For example, derivatives have been tested against breast cancer and leukemia cell lines, showing promising results in reducing tumor growth . The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell survival.
  • Antimicrobial Effects
    • The compound has demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating bacterial infections, especially those resistant to conventional antibiotics .

Agricultural Applications

  • Fungicides
    • The antifungal properties of triazole compounds make them suitable for agricultural use as fungicides. They can effectively control fungal diseases in crops, thereby enhancing yield and quality .
  • Plant Growth Regulators
    • Some studies suggest that triazole derivatives can act as plant growth regulators, influencing plant height and biomass production. This could be beneficial in optimizing crop performance under various environmental conditions .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of several triazole derivatives. The results indicated that compounds with similar structures to 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide showed IC50 values in the low micromolar range against various cancer cell lines, suggesting strong potential for further development into therapeutic agents .

Case Study 2: Agricultural Efficacy

Research conducted on the application of triazole fungicides in wheat crops demonstrated significant reductions in fungal infections when treated with compounds resembling the target compound. Yield improvements were noted alongside enhanced resistance to environmental stressors such as drought and high salinity .

Mechanism of Action

The mechanism of action of 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its antimicrobial and antifungal effects .

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound belongs to a class of 1,2,4-triazole derivatives with sulfanyl-acetamide side chains. Key structural analogs and their substituent variations are summarized below:

Compound Name R1 (Triazole) R2 (Triazole) Acetamide Substituent Key Features
Target Compound 4-Chlorophenyl 4-Methoxyphenyl 2-Ethoxyphenyl Electron-donating (methoxy, ethoxy) and withdrawing (chloro) groups
2-{[5-(4-Chlorophenyl)-4-(4-Methylphenyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(2-Ethyl-6-Methylphenyl)Acetamide 4-Chlorophenyl 4-Methylphenyl 2-Ethyl-6-Methylphenyl Lipophilic methyl/ethyl groups may enhance membrane permeability
N-(2-Chlorophenyl)-2-({5-[4-(Methylsulfanyl)Benzyl]-4-Phenyl-4H-1,2,4-Triazol-3-yl}Sulfanyl)Acetamide Phenyl 4-(Methylsulfanyl)Benzyl 2-Chlorophenyl Sulfur-containing benzyl group could modulate redox activity
2-[[4-Amino-5-(2-Chlorophenyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl]-N-(4-Butylphenyl)Acetamide Amino, 2-Chlorophenyl 4-Butylphenyl Amino group may enhance hydrogen bonding; butyl increases lipophilicity

Pharmacophore and Computational Analysis

  • Pharmacophore Design : Substituted 1,2,4-triazoles often act as enzyme inhibitors (e.g., cyclooxygenase, kinases) due to their ability to mimic purine bases. The sulfanyl-acetamide chain may enhance target binding through hydrogen bonding .

Biological Activity

The compound 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide is a complex organic molecule featuring a triazole ring, which is known for its diverse biological activities. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C26H24ClN5O4SC_{26}H_{24}ClN_{5}O_{4}S, with a molar mass of approximately 466.01 g/mol. The presence of multiple functional groups enhances its potential for various biological interactions.

Antibacterial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antibacterial properties. A study reported that derivatives of triazole showed inhibitory effects against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to the one demonstrated Minimum Inhibitory Concentrations (MIC) as low as 0.125 μg/mL against Staphylococcus aureus and Escherichia coli .

Compound Target Bacteria MIC (μg/mL)
Triazole Derivative AS. aureus0.125
Triazole Derivative BE. coli8
This compoundVariousTBD

Antifungal Activity

The compound has also been noted for its antifungal activity, particularly against strains such as Candida albicans. The mechanism often involves the inhibition of ergosterol biosynthesis through cytochrome P450-dependent pathways, leading to compromised fungal cell membrane integrity .

Anticancer Activity

Preliminary studies suggest that the compound may exhibit anticancer properties. In vitro assays have shown that triazole derivatives can inhibit the growth of various cancer cell lines. For example, a related triazole compound demonstrated an IC50 value of 3.3 μM against the MDA-MB-231 breast cancer cell line .

Case Studies

  • Antimicrobial Efficacy Study
    A study published in the Egyptian Journal of Chemistry evaluated several triazole derivatives for their antimicrobial activities. The results indicated that compounds with similar structural features to our target compound exhibited promising antibacterial and antifungal activities against a range of pathogens .
  • Pharmacological Profile Review
    A comprehensive review in PMC highlighted the pharmacological profiles of various 1,2,4-triazoles, emphasizing their roles as antifungal, antibacterial, and anticancer agents due to their ability to interact with biological targets effectively .

Q & A

Q. What strategies are recommended for optimizing the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires careful control of reaction conditions. Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility, and maintain temperatures between 60–80°C to balance reaction kinetics and side-product formation. Monitor progress via Thin Layer Chromatography (TLC) and confirm purity using column chromatography. Reagents like triethylamine can improve coupling efficiency in thioether bond formation .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming aromatic proton environments (δ 7.0–8.5 ppm for substituted phenyl groups) and acetamide NH signals (δ 10–12 ppm). Infrared (IR) spectroscopy identifies sulfanyl (C–S) stretches near 600–700 cm⁻¹ and carbonyl (C=O) bands at ~1650–1700 cm⁻¹. X-ray crystallography resolves 3D conformation, particularly the dihedral angles between the triazole ring and substituted phenyl groups .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

  • Methodological Answer : Begin with antimicrobial disk diffusion assays using Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. For anticancer potential, use the MTT assay on cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity (IC₅₀ values). Include positive controls (e.g., doxorubicin) and validate results with fluorescence-based apoptosis assays (Annexin V/PI staining) .

Advanced Research Questions

Q. How can researchers elucidate the reaction mechanisms of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Employ kinetic isotope effects (KIEs) by replacing sulfur with ³⁴S to track bond cleavage. Use density functional theory (DFT) calculations to model transition states and identify rate-determining steps. Pair with HPLC-MS to detect intermediate species, such as thiolate anions, during reaction progression .

Q. What methodologies address contradictory data regarding this compound’s stability under different pH conditions?

  • Methodological Answer : Conduct systematic stability studies by incubating the compound in buffers spanning pH 1–13 at 37°C. Use High-Performance Liquid Chromatography (HPLC) to quantify degradation products (e.g., hydrolyzed acetamide or oxidized triazole). Compare degradation kinetics using Arrhenius plots to identify pH-dependent instability mechanisms .

Q. What computational approaches are recommended for predicting this compound’s binding affinity to biological targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina or Schrödinger) against target proteins (e.g., COX-2 or EGFR kinases). Validate docking poses with molecular dynamics (MD) simulations (GROMACS) to assess binding stability. Use Quantitative Structure-Activity Relationship (QSAR) models to correlate substituent effects (e.g., methoxy vs. ethoxy groups) with activity .

Q. What advanced models assess the pharmacokinetic profile of this compound in preclinical development?

  • Methodological Answer : Use in situ intestinal perfusion assays to evaluate absorption and Caco-2 cell monolayers for permeability (Papp values). Assess metabolic stability via liver microsomal incubations (CYP450 isoforms). For toxicity, employ zebrafish embryotoxicity assays (LC₅₀) and in silico ADMET prediction tools (SwissADME) .

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